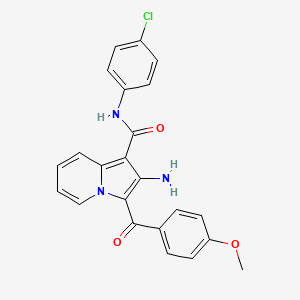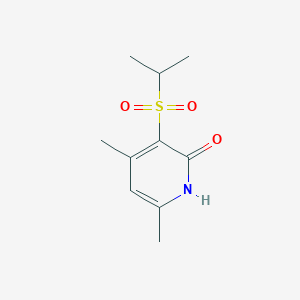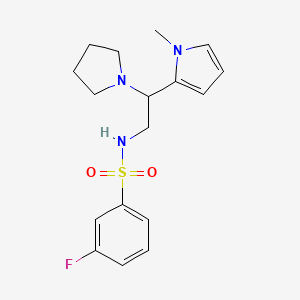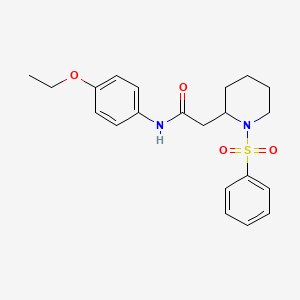
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide, also known as FMDB, is a novel compound with potential applications in scientific research. It belongs to the class of benzamide derivatives and has been synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves its ability to bind to the active site of acetylcholinesterase and inhibit its activity. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have beneficial effects on cognitive function in animal studies. It has been found to improve memory and learning in rats and mice. In addition, it has been shown to have antioxidant properties, which can protect against oxidative damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for acetylcholinesterase. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide in scientific research. One potential application is in the treatment of Alzheimer's disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with this condition. In addition, this compound may have potential applications in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesemethoden
The synthesis of 3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide involves the reaction of 3,4-dimethoxybenzaldehyde with butylamine to form N-(4-methoxybutyl)-3,4-dimethoxybenzamide. This is followed by the reaction of the resulting compound with methyl iodide to form N-(4-methoxybutyl)-N-methyl-3,4-dimethoxybenzamide. Finally, the compound is treated with hydroxylamine hydrochloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide has been shown to have potential applications in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in the levels of acetylcholine, which can have beneficial effects on cognitive function.
Eigenschaften
IUPAC Name |
3-formyl-2-hydroxy-N-(4-methoxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11-8-12(10-17)14(18)13(9-11)15(19)16(2)6-4-5-7-20-3/h8-10,18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKMNDCEVLANTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N(C)CCCCOC)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,8S)-N-(4-chlorobenzyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2795261.png)







![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)
![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)

